

Role of KFERQ sequence in chaperone-mediated autophagy

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Role of the KFERQ Sequence in Chaperone-Mediated Autophagy

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chaperone-mediated autophagy (CMA) is a highly selective lysosomal degradation pathway crucial for cellular proteostasis, quality control, and stress response.^{[1][2]} Unlike other forms of autophagy, CMA involves the direct translocation of specific cytosolic proteins across the lysosomal membrane.^{[1][3]} This selectivity is conferred by a unique targeting signal within the substrate proteins: a pentapeptide motif biochemically related to KFERQ.^{[3][4]} This motif is recognized by the cytosolic chaperone Hsc70 (Heat shock cognate 71 kDa protein), initiating a multi-step process that culminates in the protein's degradation within the lysosomal lumen.^{[4][5]} Dysregulation of CMA has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making its components attractive targets for therapeutic intervention.^{[3][6]} This guide provides a comprehensive technical overview of the KFERQ sequence's central role in CMA, detailing the molecular machinery, regulatory pathways, quantitative data, and key experimental methodologies.

The KFERQ-like Motif: The Signature for CMA Targeting

The defining feature of a CMA substrate is the presence of a KFERQ-like motif. This pentapeptide sequence is necessary and sufficient for a protein to be targeted for lysosomal degradation via this pathway.^[5]

Biochemical Properties

The canonical KFERQ motif is not a strict sequence but rather a set of biochemical properties.^[7] A sequence is recognized as a KFERQ-like motif if it contains:

- One glutamine (Q) residue, which can be at either end of the pentapeptide.^[7]
- Four other amino acids in any order, consisting of:
 - One positively charged residue (lysine [K] or arginine [R]).^[6]
 - One negatively charged residue (glutamic acid [E] or aspartic acid [D]).^[6]
 - One bulky hydrophobic residue (phenylalanine [F], leucine [L], isoleucine [I], or valine [V]).^[6]
 - A second basic or bulky hydrophobic residue.^[7]

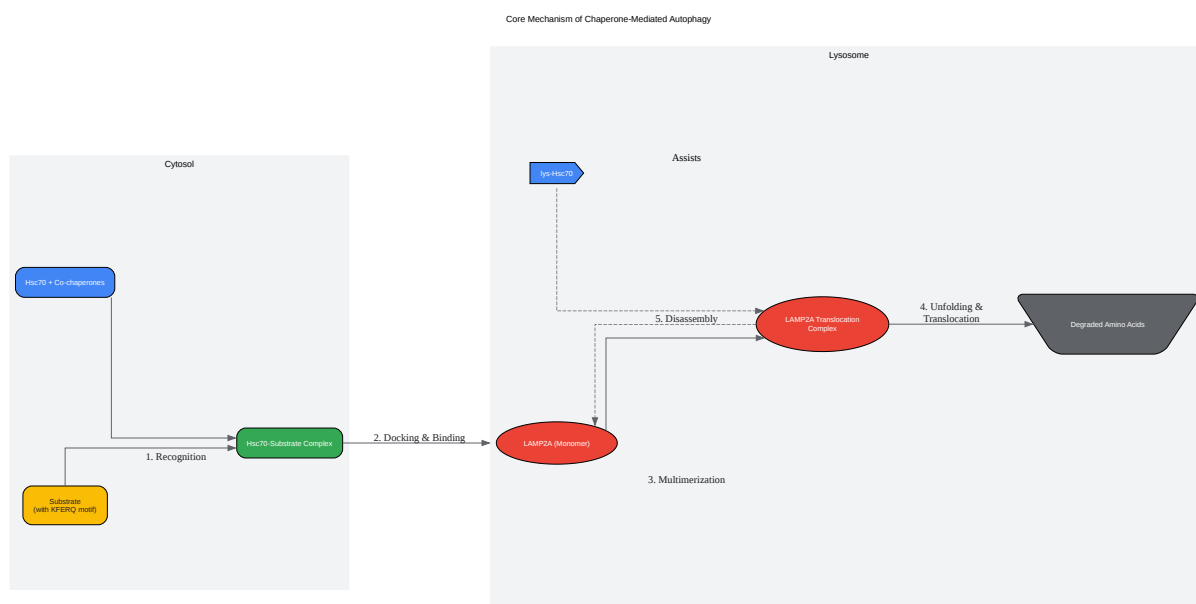
Canonical vs. Putative Motifs

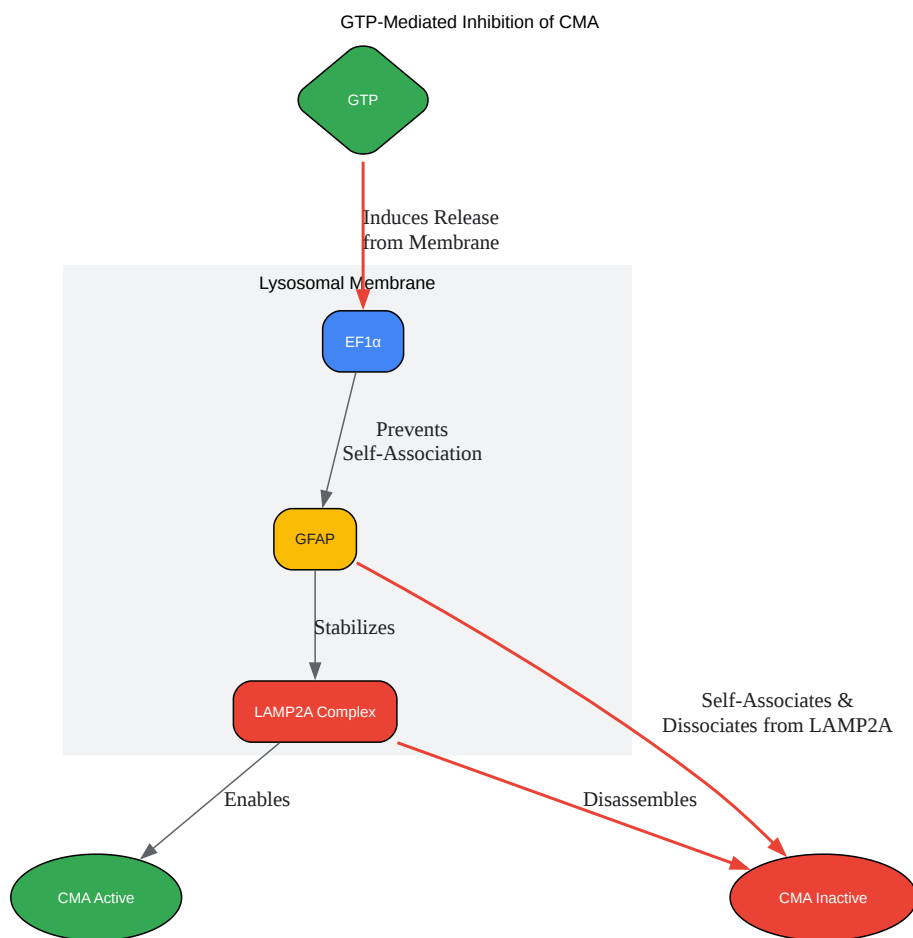
While many proteins contain a "canonical" KFERQ-like motif within their primary sequence, the pool of CMA substrates can be expanded through post-translational modifications (PTMs).^{[5][8]} PTMs such as phosphorylation or acetylation can introduce negative charges into a sequence, creating a "putative" or "conditional" KFERQ-like motif that is only recognized by the CMA machinery under specific cellular conditions.^{[8][9]} This adds a dynamic regulatory layer to CMA, allowing the cell to target proteins for degradation in response to specific signals.

The Core Mechanism of Chaperone-Mediated Autophagy

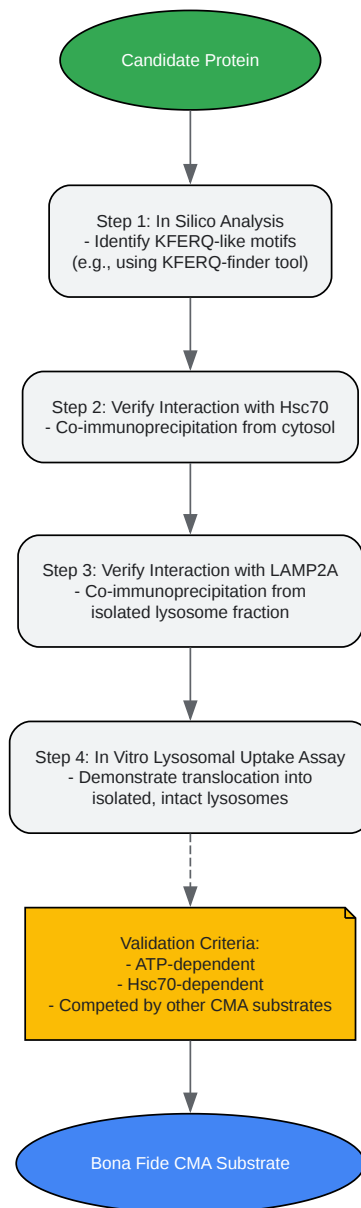
The degradation of a KFERQ-containing protein via CMA is a sequential process involving recognition, targeting, unfolding, and translocation.

- **Recognition and Targeting:** The process begins in the cytosol where the chaperone Hsc70, often with the help of co-chaperones like Hsp40 and HOP, recognizes and binds to the exposed KFERQ-like motif of a substrate protein.[\[10\]](#)[\[11\]](#) This chaperone-substrate complex is then targeted to the lysosomal membrane.[\[12\]](#)
- **Binding to LAMP2A:** At the lysosome, the complex docks via an interaction between Hsc70 and the cytosolic tail of the Lysosome-Associated Membrane Protein Type 2A (LAMP2A), the specific receptor for CMA.[\[4\]](#)[\[13\]](#) Subsequently, the substrate protein also binds directly to LAMP2A.[\[14\]](#)
- **Translocation Complex Assembly:** Substrate binding to monomeric LAMP2A triggers its multimerization into a high-order translocation complex, estimated to be around 700 kDa.[\[10\]](#) This assembly is a critical step for substrate translocation and is stabilized by other proteins, including a luminal form of Hsp90.[\[4\]](#)[\[10\]](#)
- **Unfolding and Translocation:** The substrate protein must be unfolded to pass through the translocation pore. This unfolding is facilitated by Hsc70 at the lysosomal membrane.[\[12\]](#) Assisted by a resident Hsc70 within the lysosomal lumen (lys-Hsc70), the unfolded substrate is translocated across the membrane.[\[10\]](#)[\[15\]](#)
- **Degradation and Receptor Disassembly:** Once inside the lysosome, the substrate is rapidly degraded by acidic hydrolases. The translocation complex then disassembles, returning LAMP2A monomers to the lysosomal membrane, ready for a new cycle of substrate binding.[\[12\]](#)





Workflow for CMA Substrate Identification

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- To cite this document: BenchChem. [Role of KFERQ sequence in chaperone-mediated autophagy]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12385173#role-of-kferq-sequence-in-chaperone-mediated-autophagy>]

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